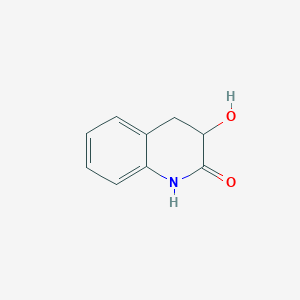

3-Hydroxy-3,4-dihydroquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-5-6-3-1-2-4-7(6)10-9(8)12/h1-4,8,11H,5H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWZRNGGWFFQDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Hydroxy 3,4 Dihydroquinolin 2 1h One and Its Analogues

Classical Synthetic Approaches

Traditional methods for the synthesis of the 3-Hydroxy-3,4-dihydroquinolin-2(1H)-one scaffold have historically relied on robust and well-established reaction pathways. These include cyclization reactions based on Friedel-Crafts alkylation, intramolecular aminolysis, and the Schmidt rearrangement, each offering a distinct route to the core dihydroquinolinone structure.

Friedel-Crafts Alkylation-based Cyclization Methods

Intramolecular Friedel-Crafts alkylation is a cornerstone in the synthesis of dihydroquinolin-2(1H)-ones. This acid-catalyzed cyclization of suitable precursors, such as N-aryl-3-halopropionamides or α,β-unsaturated N-arylamides, provides an efficient means to construct the bicyclic ring system. mdpi.com

One prominent example involves the cyclization of N-(4-methoxyphenyl)-3-chloropropionamide, which, upon treatment with a Lewis acid like aluminum chloride, undergoes intramolecular electrophilic aromatic substitution to yield the corresponding dihydroquinolinone. The reaction proceeds through the formation of a carbocation or a related electrophilic species that attacks the electron-rich aromatic ring, leading to ring closure. Various Brønsted acids, including sulfuric acid, p-toluenesulfonic acid, and trifluoroacetic acid, as well as Lewis acids, have been employed to catalyze this transformation. mdpi.com The choice of acid can significantly influence the reaction efficiency and selectivity.

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | - | RT | 85 |

| TsOH | Toluene (B28343) | Reflux | 70 |

| CF₃COOH | - | RT | 90 |

| PPA | - | 80 | 88 |

| AlCl₃ | CS₂ | RT | 75 |

Intramolecular Aminolysis Pathways

Intramolecular aminolysis provides an alternative route to the dihydroquinolinone core, particularly for hydroxylated analogues. This pathway involves the ring-opening of a precursor lactone by an amine, followed by intramolecular cyclization. A notable application of this method is the synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. google.com

The synthesis commences with resorcinol (B1680541), which is first esterified with 3-chloropropionyl chloride. The resulting ester then undergoes an intramolecular Friedel-Crafts reaction to form 7-hydroxy-chroman-2-one. The crucial step is the subsequent aminolysis of this chromanone derivative. Treatment with ammonia (B1221849) in an alcohol solvent under pressure and elevated temperature leads to the opening of the lactone ring and subsequent cyclization to afford the desired 7-hydroxy-3,4-dihydro-2(1H)-quinolinone in good yield. google.com This strategy highlights the versatility of sequential reactions in building complex heterocyclic systems.

Schmidt Rearrangement in Dihydroquinolinone Synthesis

The Schmidt rearrangement offers a unique approach to the synthesis of lactams, including dihydroquinolin-2(1H)-ones, from cyclic ketones. derpharmachemica.comwikipedia.org This reaction involves the acid-catalyzed addition of hydrazoic acid to a carbonyl group, followed by a rearrangement that incorporates a nitrogen atom into the ring, thereby expanding it. wikipedia.orgorganic-chemistry.org

In the context of dihydroquinolinone synthesis, a suitable precursor would be an appropriately substituted indanone derivative. For instance, the Schmidt rearrangement of (E)-2-arylidene-3-phenyl-2,3-dihydro-1H-inden-1-ones has been shown to produce (E)-3-arylidene-4-phenyl-3,4-dihydroquinolin-2(1H)-ones. derpharmachemica.com The reaction, typically mediated by sodium azide (B81097) in the presence of a strong acid like sulfuric acid, proceeds with the migration of the aryl group, leading to the formation of the six-membered lactam ring of the dihydroquinolinone system. derpharmachemica.com This method provides a valuable tool for the skeletal rearrangement of carbocyclic rings into nitrogen-containing heterocycles.

Modern and Stereoselective Synthetic Techniques

The demand for enantiomerically pure compounds has driven the development of modern and stereoselective synthetic methods. These techniques aim to control the three-dimensional arrangement of atoms, a critical aspect for applications in pharmacology and materials science.

Asymmetric Hydrogenation utilizing Heterogeneous Catalysts

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral substrates. In the synthesis of optically enriched 3-hydroxy-3,4-dihydroquinolin-2(1H)-ones, a heterogeneous catalytic cascade reaction over a supported platinum catalyst has been developed. researchgate.net This approach combines the enantioselective hydrogenation of an activated keto group with the reduction of a nitro group and a spontaneous cyclization cascade. researchgate.net

The process starts with 2-nitrophenylpyruvates, which undergo enantioselective hydrogenation of the α-keto group, catalyzed by a Cinchona alkaloid-modified platinum catalyst. This step is crucial as it establishes the chiral center at the 3-position. The subsequent reduction of the nitro group to an amine is followed by a spontaneous intramolecular cyclization to furnish the desired optically enriched this compound. The use of a heterogeneous catalyst is advantageous for its ease of separation and potential for recycling.

| Substrate | Catalyst | Modifier | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|---|---|

| Methyl 2-nitro-α-oxobenzeneacetate | Pt/Al₂O₃ | Cinchonidine | 85 | High |

| Ethyl 2-nitro-α-oxobenzeneacetate | Pt/C | Cinchonidine | 82 | High |

Enantioselective Approaches for Optically Enriched Derivatives

A variety of enantioselective approaches have been developed for the synthesis of optically enriched dihydroquinolin-2(1H)-one derivatives. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One such method is the enantioselective synthesis of functionalized 3,4-disubstituted dihydro-2(1H)-quinolinones through a Michael-hemiaminalization/oxidation reaction sequence. bohrium.comrsc.org This organocatalytic domino reaction allows for the construction of the dihydroquinolinone core with two contiguous stereogenic centers in a highly diastereoselective and enantioselective manner. bohrium.comrsc.org

Another powerful strategy involves biocatalysis. For instance, a cascade biocatalysis system using Rhodococcus equi has been employed for the sequential asymmetric hydroxylation and diastereoselective oxidation of 2-substituted-tetrahydroquinolines to produce chiral 2-substituted-2,3-dihydroquinolin-4(1H)-ones. rsc.org While not directly yielding the 3-hydroxy-2-one isomer, this approach demonstrates the potential of enzymatic transformations in accessing chiral dihydroquinolinone scaffolds. These modern synthetic strategies provide access to a diverse range of optically active this compound analogues, opening avenues for the exploration of their chiroptical and biological properties. bohrium.comrsc.orgrsc.org

Cascade Reactions for Complex Dihydroquinolinone Architectures

Cascade reactions, also known as tandem or domino reactions, have become a powerful strategy for efficiently building complex molecular architectures like dihydroquinolinones from simple starting materials in a single operation. nih.govresearchgate.net These reactions are prized for their high atom economy and for minimizing waste by avoiding the isolation of intermediates. nih.gov

A variety of cascade approaches have been developed for the synthesis of dihydroquinolinone derivatives. One novel method involves the reaction of o-silylaryl triflates with pyrazolidinones. This process is believed to proceed through a cascade that includes the in situ formation of an aryne, its addition to the pyrazolidinone, followed by N-N bond cleavage and an intramolecular C-C bond formation/annulation sequence. nih.gov This one-pot transformation is noted for its broad substrate scope and mild reaction conditions. researchgate.netnih.gov

Radical-initiated cyclizations are another prominent cascade strategy. For instance, N-arylcinnamamides can undergo a cascade oxidative decarbonylative radical addition/cyclization with aliphatic aldehydes to form alkyl-substituted dihydroquinolinones. mdpi.com Both iron-catalyzed and metal-free versions of this reaction have been developed. mdpi.com Similarly, a copper-catalyzed tandem reaction of N-arylcinnamamides with compounds like benzyl (B1604629) hydrocarbons proceeds through a cascade of radical addition and cyclization. mdpi.com The mechanism involves the homolytic cleavage of an oxidant to produce a radical, which then initiates the cascade. mdpi.com

For the specific synthesis of optically enriched 3-hydroxy-3,4-dihydroquinolin-2(1H)-ones, a heterogeneous catalytic cascade reaction has been effectively employed. This method utilizes a Cinchona alkaloid-modified platinum catalyst. The cascade involves the enantioselective hydrogenation of an activated keto group in a precursor like 2-nitrophenylpyruvate, followed by the reduction of the nitro group and a subsequent spontaneous cyclization to yield the final hydroxylated product. researchgate.net

Green Chemistry Principles in Synthesis

The principles of green chemistry, which aim to reduce waste and develop more environmentally benign chemical processes, are increasingly being applied to the synthesis of dihydroquinolinones. mdpi.com Key aspects of this approach include the use of safer solvents (like water), the avoidance of heavy metal catalysts, and the design of one-pot reactions that improve efficiency and reduce waste. nih.govrsc.org

Several synthetic methodologies for dihydroquinolinones align with these principles:

Metal-Free Protocols : To circumvent the use of transition metal catalysts, metal-free tandem cyclizations have been developed. One such method involves the reaction of N-arylcinnamamides with pentane-2,4-dione, using K₂S₂O₈ as an oxidant in an acetonitrile/water solvent system, to produce 3,4-disubstituted dihydroquinolin-2(1H)-ones. mdpi.com

Aqueous Media : The use of water as a solvent is a cornerstone of green chemistry. Reductive cyclization of N-(o-nitroaryl)amino esters using iron or zinc metal can be performed under mild conditions in a water/ethyl acetate (B1210297) mixture to yield enantiopure dihydroquinoxalinones, a related class of compounds. researchgate.net Another example is the synthesis of dihydroquinolizin-2-one derivatives through tandem reactions in aqueous ethanol, which allows for a simple work-up and recycling of the solvent. rsc.org

One-Pot Syntheses : Cascade reactions are inherently "green" as they are often one-pot procedures that reduce the need for purification of intermediates, thereby saving solvents and energy. nih.govresearchgate.netnih.gov The synthesis of dihydroquinolinone derivatives from o-silylaryl triflates and pyrazolidinones is a prime example of a multi-step transformation accomplished efficiently in a single pot. nih.gov

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency and yield of dihydroquinolinone synthesis vary significantly depending on the chosen methodology. The choice of catalyst, precursors, and reaction conditions plays a crucial role in the outcome.

Reductive cyclization methods have shown high efficiency. For instance, the conversion of 2-nitroarylketones and aldehydes to tetrahydroquinolines (a related scaffold) using a reduction-reductive amination strategy with a 5% Pd/C catalyst achieves yields of 93–98%. nih.gov A similar reductive cyclization of precursors bearing a β-ester group produced dihydroquinolinones in yields ranging from 78% to 87%. nih.gov

Cascade reactions involving radical processes often provide moderate to good yields. The copper-catalyzed tandem radical addition/cyclization of N-arylcinnamamides with toluene derivatives results in moderate to good yields of the desired dihydroquinolinones. mdpi.com A silver-catalyzed radical addition/cyclization of N-phenylcinnamamide with keto acids can produce dihydroquinolinones in moderate to excellent yields with high stereoselectivity. mdpi.com In contrast, an intramolecular Friedel-Crafts alkylation approach to synthesize 7-hydroxy-3,4-dihydro-2(1H)-quinolinone from 3-(m-methoxyphenyl)propionanilide reported a low yield of only 4%. google.com

The table below provides a comparative overview of different synthetic methods and their reported yields for dihydroquinolinone and related structures.

| Synthetic Method | Precursors | Catalyst/Reagent | Yield (%) | Reference |

| Reductive Cyclization | 2-Nitroarylketones, Aldehydes | 5% Pd/C, H₂ | 93-98% | nih.gov |

| Reductive Cyclization | Diester Precursors | 5% Pd/C, H₂ | 78-87% | nih.gov |

| Cascade Radical Cyclization | N-arylcinnamamides, Toluene derivatives | Cu₂O, TBPB | Moderate to Good | mdpi.com |

| Cascade Radical Cyclization | N-phenylcinnamamide, Keto acids | Silver catalyst | Moderate to Excellent | mdpi.com |

| Electrophilic Cyclization | N-arylcinnamamides, N-arylthiosuccinimides | BF₃·OEt₂ | Moderate to Excellent | mdpi.com |

| Intramolecular Friedel-Crafts | 3-(m-methoxyphenyl)propionanilide | AlCl₃ | 4% | google.com |

| Dissolving Metal Reduction-Cyclization | 2-Nitrochalcones | Fe, HCl | 72-88% | nih.gov |

This table is for illustrative purposes and compares different synthetic routes for dihydroquinolinone cores and closely related structures based on available literature.

Precursor Chemistry and Reaction Pathways

The synthesis of the this compound scaffold relies on a variety of precursors and distinct reaction pathways that dictate the final structure and stereochemistry.

Key Precursors:

2-Nitrophenyl Derivatives : A common strategy involves the use of ortho-substituted nitroarenes. For example, 2-nitrophenylpyruvates are key precursors for the synthesis of optically enriched 3-hydroxy-3,4-dihydroquinolin-2(1H)-ones. researchgate.net Similarly, 2-nitroarylketones can be used in reductive cyclization pathways. nih.gov

N-Arylamides : α,β-Unsaturated N-arylamides, particularly N-arylcinnamamides , are versatile precursors for a wide range of radical and electrophilic cyclization reactions to form substituted dihydroquinolinones. mdpi.comresearchgate.net

Halogenated Propionamides : Precursors like N-(3-hydroxyphenyl)-3-chloropropionamide (3-HPCA) and N-(4-methoxyphenyl)-3-chloropropionamide are employed in intramolecular Friedel-Crafts alkylation reactions. google.comgoogle.com

o-Alkynylisocyanobenzenes : These precursors can undergo silver(I)-catalyzed cyclization to provide access to 3-substituted quinolin-2(1H)-ones. rsc.org

Reaction Pathways:

Reductive Cyclization : This pathway typically begins with the reduction of a nitro group on an aromatic ring to an amine. In the case of precursors derived from 2-nitroarylketones, the newly formed amine undergoes an intramolecular condensation with the ketone carbonyl to form a cyclic imine, which is then further reduced to the final heterocycle. nih.gov For the synthesis of the target 3-hydroxy derivative, the pathway involves reduction of the nitro group in 2-nitrophenylpyruvate, which is then followed by a spontaneous intramolecular amidation (cyclization) to form the six-membered lactam ring. researchgate.net

Intramolecular Friedel-Crafts Alkylation : This classic electrophilic aromatic substitution pathway is used for precursors like 3-HPCA. In the presence of a Lewis acid such as AlCl₃, the chloro-propionamide side chain acts as an electrophile, leading to a ring-closing reaction at an ortho position on the phenyl ring to form the dihydroquinolinone structure. google.comgoogle.com The coordination of the Lewis acid to the amide carbonyl group deactivates the aromatic ring, often requiring high temperatures for the reaction to proceed. google.com

Radical Addition/Cyclization : This pathway, often used with N-arylcinnamamides, is initiated by a radical species. The radical adds to the double bond of the cinnamamide (B152044) moiety, creating a new radical intermediate. This intermediate then undergoes an intramolecular cyclization by attacking the aromatic ring. A final oxidation and deprotonation step yields the dihydroquinolinone product. mdpi.com

Electrophilic Cyclization : Starting with N-arylcinnamamides, an electrophile (e.g., an electrophilic thio intermediate generated from N-thiosuccinimide) adds to the C=C double bond. The resulting intermediate then undergoes an intramolecular cyclization where the electron-rich aromatic ring attacks the newly formed carbocation, leading to the formation of the dihydroquinolinone ring system. mdpi.com

Derivatization and Structural Modifications of the 3 Hydroxy 3,4 Dihydroquinolin 2 1h One Nucleus

Strategies for Functional Group Interconversion at the Hydroxyl Moiety

The hydroxyl group at the C3 position is a key handle for introducing molecular diversity. Various functional group interconversions can be performed at this site, including etherification, esterification, and oxidation.

Etherification: O-alkylation of the hydroxyl group is a common strategy to introduce a variety of substituents. For instance, the hydroxyl group of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone can be alkylated with 1,4-dibromobutane (B41627) to furnish 7-(4-bromobutoxy)-3,4-dihydroquinolinone, a key intermediate in the synthesis of the antipsychotic drug aripiprazole (B633). organic-chemistry.org

Esterification: The hydroxyl group can be readily converted to esters. The Mitsunobu reaction, for example, allows for the esterification of alcohols with carboxylic acids under mild conditions using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine. wikipedia.orgnih.govorganic-chemistry.org This reaction proceeds with an inversion of stereochemistry at the alcohol center, which is a powerful tool in stereoselective synthesis. nih.gov

Oxidation: Oxidation of the 3-hydroxyl group can lead to the corresponding 3-keto derivative. Furthermore, oxidative aromatization of the dihydroquinolinone ring system can be achieved. For example, 3,4-dihydroquinolin-2(1H)-ones can be oxidized to quinolin-2(1H)-ones using transition-metal-activated persulfate salts. nih.gov

A summary of representative functional group interconversions at the hydroxyl moiety is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| O-Alkylation | Alkyl halide, Base (e.g., K2CO3) | Ether | organic-chemistry.org |

| Esterification (Mitsunobu) | Carboxylic acid, DEAD, PPh3 | Ester | wikipedia.orgnih.gov |

| Oxidation | Oxidizing agent (e.g., persulfate) | Quinolin-2(1H)-one | nih.gov |

Substitution Reactions on the Quinolinone Ring System

The aromatic ring of the quinolinone system is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups that can modulate the electronic and steric properties of the molecule.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic methods for introducing alkyl and acyl groups onto aromatic rings. mdpi.commdpi.comnih.gov These reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the electrophile. mdpi.comnih.gov For instance, the intramolecular Friedel-Crafts alkylation of N-(3-hydroxyphenyl)-3-chloropropionamide is a key step in the synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. organic-chemistry.orggoogle.com

Halogenation: Halogen atoms can be introduced onto the aromatic ring, serving as versatile handles for further functionalization through cross-coupling reactions.

Suzuki Coupling: Palladium-catalyzed Suzuki coupling is a powerful method for forming carbon-carbon bonds. organic-chemistry.org Halogenated 3,4-dihydroquinolin-2(1H)-ones can be coupled with boronic acids to introduce a wide range of aryl and vinyl substituents. organic-chemistry.org

The table below summarizes key substitution reactions on the quinolinone ring.

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | Alkylated quinolinone | organic-chemistry.orgmdpi.comnih.gov |

| Suzuki Coupling | Aryl/vinyl boronic acid, Pd catalyst, Base | Aryl/vinyl substituted quinolinone | organic-chemistry.org |

N-Substitution and Heterocyclic Ring Fusions

The nitrogen atom of the lactam ring offers another site for modification through N-substitution. Furthermore, the dihydroquinolinone scaffold can be used as a building block for the synthesis of more complex fused heterocyclic systems.

N-Substitution: The nitrogen atom can be alkylated or arylated to introduce various substituents. These modifications can influence the compound's solubility, metabolic stability, and interaction with biological targets.

Heterocyclic Ring Fusions: The dihydroquinolinone nucleus can be annulated with other heterocyclic rings to create novel chemical entities with potentially unique biological activities. For example, pyrano[3,2-c]quinoline derivatives can be synthesized through a one-pot multicomponent condensation between 2,4-dihydroxy-1-methylquinoline, malononitrile, and various aromatic aldehydes. nih.govnih.gov Similarly, oxazino-fused quinolinones can be prepared through various synthetic strategies. acs.org The synthesis of pyrano[3,2-c]quinolones can also be achieved via an acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. researchgate.netrsc.org

| Reaction Type | Description | Example Product(s) | Reference(s) |

| N-Alkylation/Arylation | Introduction of alkyl or aryl groups at the nitrogen atom. | N-substituted dihydroquinolinones | |

| Pyrano-fusion | Annulation of a pyran ring to the quinolinone core. | Pyrano[3,2-c]quinolines | nih.govnih.govresearchgate.netrsc.org |

| Oxazino-fusion | Annulation of an oxazine (B8389632) ring to the quinolinone core. | Oxazino-fused quinolinones | acs.org |

Synthesis of Bioactive Analogues for Structure-Activity Relationship (SAR) Studies

The derivatization of the 3-hydroxy-3,4-dihydroquinolin-2(1H)-one nucleus is a cornerstone of structure-activity relationship (SAR) studies aimed at discovering and optimizing drug candidates. By systematically modifying different parts of the scaffold, researchers can elucidate the structural requirements for potent and selective biological activity.

Anticancer Agents: A significant body of research has focused on developing dihydroquinolinone derivatives as anticancer agents. For instance, a series of pyrano[3,2-c]quinoline analogues have been synthesized and evaluated for their cytotoxic activity. nih.govresearchgate.netscirp.org SAR studies on these compounds revealed that substitution at the C4 position of the pyrano[3,2-c]quinolone moiety is crucial for activity, with a 3-chloro substitution on the C4 aryl ring showing significant potency. nih.gov

Kinase Inhibitors: The dihydroquinolinone scaffold has been utilized in the design of kinase inhibitors, which are a major class of anticancer drugs. mdpi.commdpi.comnih.govcancertreatmentjournal.com For example, derivatives of 3,4-dihydroquinolin-2(1H)-one have been investigated as potential VEGFR2 inhibitors for the treatment of glioblastoma. mdpi.com

nNOS Inhibitors: Derivatives of 3,4-dihydroquinolin-2(1H)-one have been synthesized and evaluated as selective inhibitors of neuronal nitric oxide synthase (nNOS), which is a target for various neurological disorders. acs.orgnih.govmdpi.comnih.gov SAR studies have shown that substitution at the 6-position of the dihydroquinolinone ring with a thiophene (B33073) amidine group leads to potent and selective nNOS inhibitors. acs.orgnih.gov

The following table presents a selection of bioactive 3,4-dihydroquinolin-2(1H)-one analogues and their reported activities.

| Compound Class | Target/Activity | Key SAR Findings | Reference(s) |

| Pyrano[3,2-c]quinolines | Anticancer | 3-Substitution on the C4 aryl ring is important for cytotoxicity. | nih.govresearchgate.netscirp.org |

| 6-Substituted Dihydroquinolinones | nNOS Inhibition | A 6-substituted thiophene amidine group confers potency and selectivity. | acs.orgnih.gov |

| Dihydroquinolinone Sulfonamides | Tubulin Polymerization Inhibition | N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide showed the strongest inhibitory effect on HeLa cells. | mdpi.com |

| Dihydroquinolinone Derivatives | AKR1B1/ROS Inhibition | Compound 8a was the most active against AKR1B1 with an IC₅₀ of 0.035 μM. | nih.gov |

Creation of Complex Molecular Architectures Utilizing the Dihydroquinolinone Scaffold

The 3,4-dihydroquinolin-2(1H)-one scaffold serves as a versatile building block for the construction of more complex molecular architectures, including spirocyclic and bridged bicyclic systems. Its inherent structural features and multiple points for derivatization make it an attractive starting point for the synthesis of intricate and biologically relevant molecules.

Asymmetric Synthesis: The dihydroquinolinone scaffold can be used in asymmetric synthesis to generate chiral molecules with high enantiomeric purity. organic-chemistry.orgscilit.comresearchgate.netnih.gov For example, organocatalytic [4+2]-cyclization reactions can be employed to produce enantioenriched 3,4-dihydroquinoline-2-one derivatives. scilit.com

Spirocyclic Systems: The C3 position of the dihydroquinolinone ring can be functionalized to create spirocyclic systems, where two rings share a single atom. nih.gov These three-dimensional structures are of great interest in drug discovery due to their conformational rigidity and novel chemical space.

Bridged Bicyclic Systems: The dihydroquinolinone scaffold can also be elaborated into bridged bicyclic systems, where the two rings are connected by a bridge of one or more atoms. nih.govresearchgate.netgla.ac.uk These constrained structures can provide valuable insights into the conformational requirements for binding to biological targets.

The use of the 3,4-dihydroquinolin-2(1H)-one scaffold in multicomponent reactions further highlights its utility in generating molecular complexity from simple starting materials in a highly convergent and atom-economical manner. nih.govnih.gov

Spectroscopic and Advanced Structural Elucidation of 3 Hydroxy 3,4 Dihydroquinolin 2 1h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 3,4-dihydroquinolin-2(1H)-one derivatives. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The following sections detail the analysis of 8-hydroxy-3,4-dihydro-1H-quinolin-2-one, a representative derivative of this class. chemicalbook.com

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. In 8-hydroxy-3,4-dihydro-1H-quinolin-2-one, the spectrum exhibits distinct signals for the aromatic protons and the aliphatic protons of the dihydropyridinone ring. chemicalbook.com

The aromatic region typically displays three signals corresponding to the protons on the benzene (B151609) ring. For the 8-hydroxy derivative, these appear as a triplet and two doublets, consistent with a 1,2,3-trisubstituted aromatic system. The aliphatic portion of the spectrum shows two characteristic triplets, corresponding to the two adjacent methylene (B1212753) groups (–CH₂–CH₂–) at the C-3 and C-4 positions. The coupling between these adjacent groups results in their triplet splitting pattern. chemicalbook.com

Table 1: ¹H NMR Spectroscopic Data for 8-Hydroxy-3,4-dihydro-1H-quinolin-2-one (in CDCl₃) chemicalbook.com

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 2.68 | t | 7.5 |

| H-4 | 2.97 | t | 7.5 |

| H-5 | 6.98 | d | 7.8 |

| H-6 | 6.90 | t | 7.8 |

| H-7 | 6.74 | d | 7.8 |

| 1-NH | 9.78 | br s | - |

| 8-OH | 9.90 | br s | - |

Data derived from Mahmoud, M. M., et al. (2018). chemicalbook.com

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., aromatic, aliphatic, carbonyl). The spectrum for 8-hydroxy-3,4-dihydro-1H-quinolin-2-one shows nine distinct carbon signals, consistent with its molecular structure. chemicalbook.com

Key signals include the carbonyl carbon (C-2) which resonates significantly downfield, typically above 165 ppm. The carbons of the aromatic ring appear in the characteristic range of 110-150 ppm, with the carbon bearing the hydroxyl group (C-8) showing a distinct chemical shift. The two aliphatic carbons, C-3 and C-4, are found in the upfield region of the spectrum. chemicalbook.com

Table 2: ¹³C NMR Spectroscopic Data for 8-Hydroxy-3,4-dihydro-1H-quinolin-2-one (in CDCl₃) chemicalbook.com

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 168.1 |

| C-3 | 30.5 |

| C-4 | 22.8 |

| C-4a | 118.9 |

| C-5 | 115.1 |

| C-6 | 122.5 |

| C-7 | 114.7 |

| C-8 | 145.9 |

| C-8a | 125.7 |

Data derived from Mahmoud, M. M., et al. (2018). chemicalbook.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 8-hydroxy-3,4-dihydro-1H-quinolin-2-one, a key cross-peak is observed between the signals of the C-3 and C-4 methylene protons, confirming their direct connectivity within the heterocyclic ring. Correlations between the aromatic protons (H-5, H-6, and H-7) are also observed, which helps to assign their relative positions on the benzene ring. chemicalbook.comnist.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. The HSQC spectrum allows for the unambiguous assignment of each protonated carbon. For instance, the proton signal at 2.68 ppm correlates with the carbon signal at 30.5 ppm, assigning them to H-3 and C-3, respectively. chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds, which is vital for connecting different structural fragments and identifying quaternary (non-protonated) carbons. researchgate.netsigmaaldrich.com Key HMBC correlations for 8-hydroxy-3,4-dihydro-1H-quinolin-2-one include:

The methylene protons at C-4 (δ 2.97 ppm) show correlations to the aromatic carbons C-5 and C-8a, linking the aliphatic and aromatic rings.

The amide proton (1-NH) shows correlations to the carbonyl carbon C-2 and the aromatic carbon C-8a, confirming the lactam structure.

The aromatic proton H-7 correlates with the quaternary carbon C-8a, aiding in the assignment of the aromatic system. chemicalbook.com

These combined 2D NMR techniques provide a comprehensive and definitive map of the molecular structure, confirming the assignments made from 1D spectra. chemicalbook.comnist.gov

Vibrational Spectroscopy (IR) for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of a 3-hydroxy-3,4-dihydroquinolin-2(1H)-one derivative displays characteristic absorption bands that confirm its core structure.

O-H and N-H Stretching: A broad absorption band is typically observed in the region of 3200-3550 cm⁻¹, which can be attributed to the stretching vibrations of the hydroxyl (O-H) group at the C-3 position and the amide (N-H) group at the N-1 position. Hydrogen bonding can cause this band to be particularly broad.

C-H Stretching: Absorptions for aromatic C-H stretching are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methylene groups at C-3 and C-4 appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the amide carbonyl (C=O) group is a prominent feature of the spectrum, typically appearing in the range of 1650-1680 cm⁻¹. This is one of the most diagnostic peaks for the quinolinone core.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to one or more bands of variable intensity in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | ~3400 | Medium, Broad |

| N-H (Amide) | Stretching | ~3200 | Medium, Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium |

| C=O (Amide) | Stretching | 1650 - 1680 | Strong, Sharp |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a molecule through its fragmentation patterns. For this compound, the molecular weight is 163.17 g/mol . nih.gov

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 163 or 164, respectively. The fragmentation of the dihydroquinolinone core often proceeds through characteristic pathways that help to confirm the structure.

Common fragmentation patterns for related dihydroquinolinone structures include:

Loss of Water: The presence of the hydroxyl group at C-3 makes the loss of a water molecule (H₂O, 18 Da) a facile process, leading to a significant fragment ion at [M-18]⁺.

Loss of CO: Cleavage of the amide bond can result in the loss of carbon monoxide (CO, 28 Da), a characteristic fragmentation for lactams, yielding an [M-28]⁺ fragment.

Retro-Diels-Alder (RDA) Reaction: The heterocyclic ring can undergo an RDA-type cleavage, breaking the C4-C4a and N1-C8a bonds. This fragmentation provides valuable information about the substituents on both the aliphatic and aromatic portions of the molecule.

For the derivative 8-hydroxy-3,4-dihydro-1H-quinolin-2-one (MW 163.17), high-resolution mass spectrometry (HRMS) confirms the molecular formula C₉H₉NO₂. chemicalbook.comresearchgate.net The fragmentation pattern would be expected to show losses of water and carbon monoxide, consistent with the functional groups present.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure confirms the fusion of the benzene ring and the dihydropyridinone ring. The dihydropyridinone ring typically adopts a non-planar conformation, often a twisted or envelope shape, to accommodate the sp³-hybridized C-3 and C-4 atoms. The bond lengths and angles within the molecule conform to standard values for sp² and sp³ hybridized carbon, nitrogen, and oxygen atoms. For example, the C=O bond length is typically around 1.24 Å, while the C-N amide bond is around 1.35 Å. nih.gov

Furthermore, crystallographic analysis reveals the details of intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. The hydroxyl and amide N-H groups are potent hydrogen bond donors, and the carbonyl oxygen is a strong hydrogen bond acceptor. These groups often form extensive hydrogen-bonding networks in the solid state, linking molecules into chains, sheets, or more complex three-dimensional architectures. These interactions are critical in determining the physical properties of the compound, such as melting point and solubility. nih.gov

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 8-Hydroxy-3,4-dihydro-1H-quinolin-2-one |

| 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one |

| 4-Hydroxy-1-methylquinolin-2(1H)-one |

Chiroptical Spectroscopy for Enantiomeric Excess Determination (where applicable)

The determination of the enantiomeric purity of chiral molecules is a critical aspect of synthetic and medicinal chemistry. For derivatives of this compound, where the stereocenter at the C3 position gives rise to enantiomers, chiroptical spectroscopic methods such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful techniques for quantifying the enantiomeric excess (ee). These methods rely on the differential interaction of chiral molecules with polarized light.

Chiroptical spectroscopy offers a significant advantage over more traditional methods like chiral chromatography, as it can be a non-destructive and rapid analysis technique. The principle behind using chiroptical spectroscopy for determining enantiomeric excess lies in the fact that enantiomers have equal but opposite signals. A racemic mixture will be chiroptically silent, while an excess of one enantiomer will result in a net signal whose intensity is directly proportional to the enantiomeric excess.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for compounds containing chromophores that absorb in the ultraviolet-visible region. The resulting CD spectrum is a plot of this differential absorption (ΔA) versus wavelength.

For a given chiral molecule, the intensity of a specific Cotton effect in the CD spectrum is linearly related to its concentration and, consequently, to its enantiomeric excess. By preparing a calibration curve with samples of known enantiomeric excess, the ee of an unknown sample can be determined by measuring its CD signal.

While specific research detailing the application of CD spectroscopy for the enantiomeric excess determination of this compound derivatives is not widely available in the public domain, the methodology is well-established for other chiral lactams and heterocyclic compounds. For instance, the absolute configuration of 4-aryl-3,4-dihydro-2(1H)-pyrimidones has been successfully established by comparing the CD spectra of individual enantiomers with reference samples.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is the infrared analogue of CD spectroscopy. It measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of a molecule based on its vibrational transitions. A key advantage of VCD is that all molecules have infrared absorptions, making it a universally applicable technique.

Similar to CD, the VCD spectra of enantiomers are mirror images of each other. Therefore, the intensity of a VCD band is proportional to the enantiomeric excess of the sample. This relationship allows for the quantitative determination of enantiomeric purity. VCD has been successfully used to determine the enantiomeric purity of compounds with multiple chiral centers, even in the absence of a UV chromophore.

The application of VCD for the determination of enantiomeric excess has been demonstrated for a variety of chiral molecules. The process typically involves recording the VCD spectra of a series of samples with known enantiomeric compositions to create a calibration curve. The enantiomeric excess of an unknown sample can then be determined from its VCD spectrum using this calibration.

Illustrative Data for Enantiomeric Excess Determination

Due to the limited availability of specific chiroptical data for this compound derivatives in the literature, the following table illustrates the general principle of how such data would be presented. The data is hypothetical and serves to demonstrate the linear relationship between the chiroptical signal and the enantiomeric excess.

| Sample ID | Enantiomeric Excess (%) | Measured CD Signal (mdeg at λmax) |

| 1 | 100 | 50.0 |

| 2 | 75 | 37.5 |

| 3 | 50 | 25.0 |

| 4 | 25 | 12.5 |

| 5 | 0 | 0.0 |

| 6 | -25 | -12.5 |

| 7 | -50 | -25.0 |

| 8 | -75 | -37.5 |

| 9 | -100 | -50.0 |

Computational and Theoretical Investigations of 3 Hydroxy 3,4 Dihydroquinolin 2 1h One

Spectroscopic Property Prediction (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules, including 3-Hydroxy-3,4-dihydroquinolin-2(1H)-one. These theoretical predictions of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra are invaluable for interpreting experimental data and confirming molecular structures.

The standard methodology involves optimizing the molecular geometry of the compound using a selected DFT functional and basis set, such as B3LYP/6-311++G(d,p). Following optimization, the theoretical vibrational frequencies (IR) and chemical shifts (NMR) can be calculated. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for NMR chemical shift predictions. The electronic absorption spectrum (UV-Vis) is typically predicted using Time-Dependent DFT (TD-DFT) calculations.

A crucial aspect of this computational approach is the comparison of the calculated spectra with experimentally obtained data. A strong correlation between the predicted and experimental spectra provides significant support for the correctness of the synthesized structure. For various quinolinone derivatives, studies have demonstrated a good agreement between theoretical and experimental spectroscopic data, validating the computational models used. nih.govnih.gov Discrepancies between the calculated values, often obtained for the molecule in a gaseous phase, and experimental values, typically measured in a solvent or solid state, can arise from intermolecular interactions and the physical state of the sample. nih.gov

Table 1: Representative Comparison of Experimental and Theoretical Spectroscopic Data for Quinolinone Derivatives

| Spectroscopic Technique | Property | Experimental Value (Typical Range for Derivatives) | Theoretical Value (Typical for DFT Calculations) |

| ¹H NMR | Chemical Shift (ppm) | Aromatic Protons: δ 7.0-8.5 | Often shows good correlation with experimental trends. |

| N-H Proton: δ 10.0-13.0 | |||

| ¹³C NMR | Chemical Shift (ppm) | Carbonyl Carbon: δ 160-170 | Good agreement is generally observed. |

| IR | Vibrational Frequency (cm⁻¹) | N-H Stretch: 3200-3400 | Calculated frequencies are often scaled to improve agreement. |

| C=O Stretch: 1640-1680 | |||

| O-H Stretch: 3400-3500 | |||

| UV-Vis | Maximum Absorption (λmax, nm) | ~250-350 | TD-DFT calculations can predict electronic transitions. |

Note: This table is illustrative and based on data for related quinolinone compounds. Specific experimental and theoretical values for this compound are not available in the cited literature but would be expected to follow these general principles.

Nonlinear Optical (NLO) Properties and Potential Applications

Nonlinear optical (NLO) materials are of significant interest due to their potential applications in photonics and optoelectronics, including optical switching and data storage. nih.gov Organic molecules, particularly those with donor-acceptor frameworks and delocalized π-electron systems, often exhibit significant NLO properties. Dihydroquinolinone derivatives have been identified as a promising class of compounds for NLO applications. rsc.orgnih.gov

The NLO response of a molecule is primarily characterized by its first hyperpolarizability (β). Computational DFT methods are frequently used to predict the NLO properties of new molecules by calculating parameters such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). mdpi.com For quinolinone derivatives, theoretical studies have shown that the introduction of various substituents can modulate the NLO response. rsc.org The first hyperpolarizability is a tensor quantity, and its total magnitude (β_tot) is often calculated to provide a comparable measure of NLO activity. rsc.org

Studies on halogenated dihydroquinolinones have suggested that these derivatives are very promising NLO materials. rsc.org The third-order nonlinear susceptibility (χ(3)) of these crystals has been estimated using theoretical models, indicating their potential for NLO applications. rsc.org While specific computational studies on the NLO properties of this compound were not found in the reviewed literature, the general findings for the dihydroquinolinone class suggest it may possess interesting NLO characteristics.

Table 2: Calculated Nonlinear Optical Properties for Representative Organic Molecules

| Compound Class | Property | Method | Calculated Value |

| Chalcone Derivative | First Hyperpolarizability (β_tot) | DFT | 554.11 x 10⁻³⁰ esu researchgate.net |

| Halogenated Dihydroquinolinone | Third-order Susceptibility (χ⁽³⁾) | DFT/CAM-B3LYP | 369.294 × 10⁻²² m² V⁻² researchgate.net |

| Chloro-benzaldehyde | First Hyperpolarizability (β_tot) | DFT/B3LYP | 820.22 × 10⁻³⁰ cm⁵/esu mdpi.com |

Note: This table provides examples of calculated NLO properties for related classes of organic compounds to illustrate the typical range of values. Data specific to this compound is not available in the cited literature.

Thermodynamic Stability and Reaction Energy Calculations

Computational methods, particularly DFT, are instrumental in assessing the thermodynamic stability of different molecular structures and in calculating reaction energies. For a molecule like this compound, which has a stereocenter at the C3 position, computational analysis can determine the relative stability of its different conformers.

A DFT study on a closely related compound, 3(S)-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one, investigated the effect of substituents on its stability. researchgate.net A key finding from this research was that the equatorial isomers (where the substituent at the C3 position is in the equatorial orientation) are thermodynamically more stable than the axial isomers. researchgate.net This preference is a common feature in substituted six-membered rings and is likely to apply to this compound as well, suggesting that the conformer with the hydroxyl group in the equatorial position would be the more stable one.

Furthermore, theoretical studies on the tautomerism of quinolin-4-one derivatives have shown that the ketone forms are generally more stable than the corresponding enol forms. scirp.org These calculations of thermodynamic parameters, such as Gibbs free energy, help in understanding the equilibrium between different tautomers. scirp.org

Reaction energy calculations can provide insights into the feasibility and outcomes of chemical reactions. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another important parameter derived from DFT calculations. A larger HOMO-LUMO gap generally implies greater molecular stability and lower chemical reactivity. nih.gov For a series of novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one compounds, the calculated energy gaps ranged from 2.783 eV to 3.995 eV, indicating varying degrees of stability among the derivatives. nih.gov

Reactivity and Mechanistic Studies of 3 Hydroxy 3,4 Dihydroquinolin 2 1h One

Oxidation Reactions of the Hydroxyl Group

The secondary hydroxyl group at the C3 position is a prime site for oxidation. While specific studies on the oxidation of 3-Hydroxy-3,4-dihydroquinolin-2(1H)-one are not extensively detailed in the reviewed literature, standard oxidation mechanisms for secondary alcohols would be expected to apply. This would likely involve conversion to a ketone, yielding 3-oxo-3,4-dihydroquinolin-2(1H)-one.

Alternatively, oxidative aromatization of the dihydro-quinolinone ring system is a known transformation. For the broader class of 3,4-dihydroquinolin-2(1H)-ones, reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or transition-metal-activated persulfate salts can be used to form the corresponding quinolin-2(1H)-one. acs.org This process involves the formal removal of two hydrogen atoms from the C3 and C4 positions to introduce a double bond, thereby aromatizing the heterocyclic ring.

Reduction Reactions of the Carbonyl and Aromatic Moieties

The reduction of the this compound scaffold can target two primary sites: the C2-carbonyl group of the lactam and the benzenoid ring.

Carbonyl Reduction: The amide carbonyl group is typically resistant to reduction but can be reduced using powerful hydride reagents like lithium aluminum hydride (LiAlH₄). This would result in the formation of 3-hydroxy-1,2,3,4-tetrahydroquinoline. For related hydroxy-dihydroquinolinones, such as the 7-hydroxy isomer, the carbonyl group can be reduced to form a dihydroquinoline derivative.

Aromatic Moiety Reduction: Catalytic hydrogenation is the most common method for the reduction of the aromatic ring. This reaction typically requires high pressures of hydrogen gas and a metal catalyst, such as rhodium, ruthenium, or platinum. For the analogous hydroxypyridine system, catalytic hydrogenation over platinum group metals can reduce the aromatic ring to the corresponding piperidine. google.com Complete reduction of the benzene (B151609) ring in this compound would yield 3-hydroxydecahydroquinolin-2(1H)-one. The selective partial reduction of the quinoline (B57606) aromatic system is also possible, often yielding 1,2,3,4-tetrahydroquinolines from quinoline precursors. nih.gov

Nucleophilic and Electrophilic Substitution Patterns

The substitution patterns of this compound are dictated by the electronic properties of the heterocyclic and aromatic rings.

Electrophilic Substitution at C3: The C3 position, being alpha to the carbonyl group, possesses acidic protons. In analogous systems without the 3-hydroxy group, such as 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one, this position can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a nucleophilic enolate. nih.gov This enolate can then react with a variety of electrophiles (e.g., alkyl halides, sulfonyl derivatives) to yield 3-substituted products. nih.gov For the title compound, this pathway would likely require prior protection of the C3-hydroxyl group.

Ring Opening and Recyclization Mechanisms

The lactam ring in this compound is susceptible to cleavage under hydrolytic conditions.

Lactam Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed. This ring-opening reaction would yield an amino acid, specifically 3-(2-aminophenyl)-3-hydroxypropanoic acid. This transformation is a common reaction for lactams.

Recyclization: While specific studies on the recyclization of the ring-opened product of this compound are limited, related heterocyclic systems demonstrate this potential. For instance, pyronoquinolones can undergo ring opening followed by recyclization to form different heterocyclic structures. researchgate.net Similarly, ring-opening transformations of related 3-hydroxy-dihydropyrido-oxazinones have been used as a strategy to construct novel polycyclic pyridones. nih.gov These examples suggest that the 3-(2-aminophenyl)-3-hydroxypropanoic acid intermediate could potentially be a substrate for subsequent cyclization reactions to form new ring systems, depending on the reaction conditions and reagents employed.

Intramolecular Cyclization Pathways

This compound is often the product of intramolecular cyclization rather than a starting material for it. The formation of the dihydroquinolin-2-one core itself is a key example of an intramolecular cyclization pathway, frequently achieved through methods like:

Friedel-Crafts Alkylation: The cyclization of N-(3-hydroxyphenyl)-3-chloropropionamide using a Lewis acid like AlCl₃ is a classic method for forming the dihydroquinolinone ring system.

Radical Cyclization: 6-exo-trig radical cyclizations of α-halo-ortho-alkenyl anilides are an effective method for synthesizing the 3,4-dihydroquinolin-2-one scaffold. scispace.com

While the title compound itself is relatively stable, derivatives could be designed to undergo further intramolecular reactions. For example, if a suitable functional group were introduced onto the N1 nitrogen, it could potentially cyclize with the C3-hydroxyl group to form a new fused ring system, such as an oxazolidine (B1195125) ring. Similarly, functionalization of the aromatic ring could lead to intramolecular cyclization pathways. For example, some quinoline derivatives can undergo intramolecular cyclization to form furo[3,4-b]quinolinones. acs.org

Influence of Substituents on Reaction Kinetics and Selectivity

Substituents on the aromatic ring or the nitrogen atom can significantly modulate the reactivity, reaction rates, and selectivity of reactions involving the 3,4-dihydroquinolin-2(1H)-one core.

In the synthesis of optically enriched 3-Hydroxy-3,4-dihydroquinolin-2(1H)-ones via a catalytic cascade reaction, it was found that both the yields and the enantioselectivities were substantially influenced by the nature and position of substituents on the aromatic ring. researchgate.net

Computational studies on the closely related 3(S)-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one scaffold provide further insight. researchgate.net A Density Functional Theory (DFT) analysis of derivatives with both electron-donating and electron-attracting substituents at the C6 and C7 positions was performed to evaluate their effect on molecular properties and reactivity.

The table below summarizes the calculated global reactivity indices for various substituted analogs of 3(S)-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one, which serves as a model for understanding how substituents might affect the reactivity of the title compound. researchgate.net

| Position | Substituent | Chemical Potential (μ) | Hardness (η) | Electrophilicity (ω) |

| 6 | -H | -0.147 | 0.255 | 0.042 |

| 6 | -CH₃ | -0.141 | 0.252 | 0.040 |

| 6 | -OH | -0.134 | 0.251 | 0.036 |

| 6 | -Cl | -0.156 | 0.252 | 0.048 |

| 6 | -CN | -0.170 | 0.250 | 0.058 |

| 6 | -NO₂ | -0.180 | 0.246 | 0.066 |

| 7 | -H | -0.147 | 0.255 | 0.042 |

| 7 | -CH₃ | -0.143 | 0.253 | 0.041 |

| 7 | -OH | -0.138 | 0.252 | 0.038 |

| 7 | -Cl | -0.155 | 0.254 | 0.047 |

| 7 | -CN | -0.168 | 0.250 | 0.056 |

| 7 | -NO₂ | -0.177 | 0.247 | 0.063 |

Data derived from a DFT study on 3(S)-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one. researchgate.net

Generally, electron-withdrawing groups (like -CN and -NO₂) increase the electrophilicity (ω) of the molecule, making it a better electrophile, while electron-donating groups (like -CH₃ and -OH) decrease it. researchgate.net In synthetic procedures, electron-withdrawing substituents on the aromatic ring of precursors have been observed to lower the yields of cyclization reactions to form dihydroquinolinones. nih.gov Conversely, electron-donating groups on the aniline (B41778) ring of precursors can sometimes lead to by-products in certain cyclization reactions. mdpi.com This demonstrates the sensitive electronic balance that governs the reactivity and stability of this heterocyclic system.

Biological Activities and Mechanistic Insights in Vitro and Enzyme Level Focus

Enzyme Inhibition Studies

Derivatives of the 3,4-dihydroquinolin-2(1H)-one structure have been identified as potent inhibitors of several key enzymes implicated in various diseases.

Monoamine Oxidase (MAO) Inhibition Mechanisms

Derivatives of 3,4-dihydro-2(1H)-quinolinone have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B). nih.govnih.gov MAOs are enzymes responsible for the degradation of monoamine neurotransmitters, and their inhibition can restore normal physiological levels, which is a therapeutic strategy for neurological disorders like Parkinson's disease. mdpi.comacs.org

Studies on a series of these derivatives revealed that many exhibit high potency, with IC50 values in the nanomolar range, and show significant selectivity for MAO-B over MAO-A. nih.gov For instance, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone was found to be a highly potent MAO-B inhibitor with an IC50 value of 2.9 nM and a 2750-fold selectivity for MAO-B over MAO-A. nih.gov Structure-activity relationship (SAR) analysis indicates that substitution at the C7 position of the quinolinone scaffold results in more potent inhibition compared to substitution at the C6 position. nih.gov Specifically, a benzyloxy substituent at C7 is more favorable for activity than phenylethoxy or phenylpropoxy groups. nih.gov Further studies have confirmed that substitutions at both C6 and C7 with various side chains can yield highly potent and selective reversible MAO-B inhibitors, with selectivities ranging from 99 to 40,000-fold. nih.gov

Acetylcholinesterase (AChE) Inhibition Mechanisms

Quinolinone derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. nih.govnih.govresearchgate.netmdpi.com Inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease. nih.govresearchgate.net

A series of novel quinolinone derivatives bearing a dithiocarbamate (B8719985) moiety were synthesized and found to exhibit strong and selective inhibition of AChE. nih.govtandfonline.com One of the most potent compounds in this series demonstrated an IC50 value of 0.16 μM for human AChE (hAChE). nih.govtandfonline.com Kinetic and molecular modeling studies revealed that this compound acts as a mixed-type inhibitor. nih.govtandfonline.com This means it can bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme simultaneously, effectively blocking the active site and interfering with the enzyme's function. nih.govtandfonline.comucl.ac.uklibretexts.orgwikipedia.org

VEGFR2 Kinase Inhibition and Molecular Interactions

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and progression. nih.govfmhr.org Consequently, inhibiting VEGFR-2 is a significant strategy in cancer therapy. fmhr.orgrsc.org Novel derivatives of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one have been designed and synthesized as potential VEGFR-2 inhibitors. nih.gov

Molecular docking and dynamics studies have been employed to understand the interactions between these quinolinone analogues and the VEGFR-2 kinase domain. nih.gov These computational studies confirm strong and stable interactions between the compounds and key amino acid residues within the ATP-binding site of the enzyme. nih.govfmhr.org This binding prevents the normal function of VEGFR-2, thereby inhibiting the downstream signaling pathways that promote endothelial cell proliferation and migration. nih.gov Certain derivatives have shown significantly higher efficacy in in vitro cancer cell line studies compared to standard chemotherapeutic agents, highlighting their potential as targeted therapeutic agents. nih.gov

Enzyme Substrate Activity (e.g., 3-hydroxy-4-oxoquinoline 2,4-dioxygenase)

The compound 1H-3-hydroxy-4-oxoquinoline serves as a substrate for the enzyme 1H-3-hydroxy-4-oxoquinoline 2,4-dioxygenase (QDO). researchgate.netnih.gov This enzyme, found in Pseudomonas putida, is a cofactor-free dioxygenase that belongs to the α/β-hydrolase fold family. researchgate.netnih.gov

QDO catalyzes the oxygenolytic cleavage of 1H-3-hydroxy-4-oxoquinoline, resulting in the formation of N-formylanthranilic acid and carbon monoxide. nih.gov The enzyme is highly specific for its substrate. creative-enzymes.com Mechanistic studies suggest a compulsory-order ternary-complex mechanism where the binding of the organic substrate (1H-3-hydroxy-4-oxoquinoline) precedes the binding of dioxygen. researchgate.net

In Vitro Cellular Activity Studies

Antiproliferative Effects on Cancer Cell Lines and Associated Mechanisms (e.g., apoptosis induction)

Derivatives based on the quinolinone and tetrahydroquinolinone scaffolds have demonstrated significant antiproliferative and cytotoxic activities against various human cancer cell lines. researchgate.netbohrium.comnih.govnih.gov These compounds are considered a promising source for the development of new anticancer agents. researchgate.netnih.govnih.gov

The mechanisms underlying these antiproliferative effects often involve the induction of apoptosis, or programmed cell death. nih.govspandidos-publications.comnih.gov For example, a quinolone-indolone conjugate, QIC1, was shown to inhibit proliferation and induce apoptosis in HepG2 (liver), MCF7 (breast), and A549 (lung) cancer cell lines in a dose-dependent manner. spandidos-publications.com The apoptotic response was confirmed by the enhanced expression of the pro-apoptotic protein Bax and reduced expression of the anti-apoptotic protein Bcl-2. spandidos-publications.com This compound was found to exert its effects by attenuating the activity of EGFR and the downstream STAT3-mediated signaling pathways. spandidos-publications.com

Similarly, novel 8-phenyltetrahydroquinolinone derivatives have shown potent cytotoxicity toward colon (HTC-116) and lung (A549) cancer cell lines. nih.govnih.gov Mechanistic studies revealed that the lead compound from this series induced cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death through both the intrinsic and extrinsic pathways. nih.govnih.gov Other quinoline (B57606) derivatives have been shown to cause apoptosis by intercalating with DNA during the S phase of the cell cycle. nih.gov Furthermore, certain quinolone-3-carboxamide derivatives that inhibit VEGFR-2 have been proven to induce apoptosis, as demonstrated by a significant increase in early and late apoptotic cell populations and elevated expression of apoptotic markers like Bax and Caspase-7. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Quinolinone Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-carboxylate-3HQs | MCF-7 (Breast) | up to 4.82 | Not specified |

| 4-carboxylate-3HQs | NCI-H460 (Lung) | up to 1.8 | Not specified |

| "Peptidic-like" 3HQs | MCF-7 (Breast) | 15.1 | Cell Death Induction |

| "Peptidic-like" 3HQs | NCI-H460 (Lung) | 2.7 | Cell Death Induction |

| Quinolone-indolone conjugate (QIC1) | HepG2 (Liver) | 1-4 (Dose-dependent) | Apoptosis, EGFR/STAT3 inhibition |

| Quinolone-indolone conjugate (QIC1) | MCF-7 (Breast) | 1-4 (Dose-dependent) | Apoptosis, EGFR/STAT3 inhibition |

| Quinolone-indolone conjugate (QIC1) | A549 (Lung) | 1-4 (Dose-dependent) | Apoptosis, EGFR/STAT3 inhibition |

| 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | HL-60 (Leukemia) | < 0.3 | DNA Damage, Apoptosis |

| Quinolone-3-carboxamide (10i) | HepG2 (Liver) | 1.60 | VEGFR-2 Inhibition, Apoptosis |

| 6,7-disubstitued-4-(2-fluorophenoxy)quinoline | H460 (Lung) | Potent | c-Met kinase inhibition |

| 6,7-disubstitued-4-(2-fluorophenoxy)quinoline | HT-29 (Colon) | Potent | c-Met kinase inhibition |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HTC-116 (Colon) | Potent | G2/M Arrest, Apoptosis |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung) | Potent | G2/M Arrest, Apoptosis |

Antimicrobial and Antibacterial Activity Mechanisms against Pathogens

Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have demonstrated inhibitory activity against various bacterial pathogens. Natural derivatives isolated from extremophilic Streptomyces sp., such as 8-hydroxy-3,4-dihydroquinolin-2(1H)-one, have shown growth inhibitory activity against a panel of bacteria. researchgate.netresearchgate.net For instance, weak activity has been recorded against pathogens like Pseudomonas aeruginosa and Bacillus subtilis. researchgate.net

The mechanisms underlying the antibacterial action of this class of compounds are multifaceted. A primary molecular target identified for these scaffolds is the bacterial DNA gyrase subunit B (GyrB). nih.gov DNA gyrase is a crucial enzyme for bacterial DNA replication, and its inhibition disrupts this process, leading to bacterial cell death. A study focused on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, which share a core structural motif, identified potent inhibitors of GyrB with significant activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that derivatives of 3-hydroxy-3,4-dihydroquinolin-2(1H)-one may act via a similar mechanism.

Another potential mechanism of action involves the disruption of the bacterial cell wall and membrane. mdpi.comnih.gov Compounds containing a hydroquinone (B1673460) moiety, structurally related to the hydroxylated quinolinone core, have been shown to destroy bacterial cell integrity. This leads to increased permeability of the cell membrane and leakage of essential intracellular contents, ultimately causing cell death. nih.gov Studies on related quinolinequinones have further substantiated activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis. nih.gov

Table 1: Antibacterial Activity of 3,4-dihydroquinolin-2(1H)-one Derivatives and Related Compounds

| Compound Class | Target Pathogen(s) | Observed Activity / Potency | Proposed Molecular Target / Mechanism |

|---|---|---|---|

| 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one | Pseudomonas aeruginosa, Bacillus subtilis | Weak growth inhibition (9 mm zone) researchgate.net | Not specified |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | Methicillin-resistant S. aureus (MRSA) | Potent inhibition (MIC: 4–8 µg/mL) nih.gov | DNA Gyrase B (GyrB) Inhibition nih.gov |

| Quinolonequinones | Staphylococcus aureus, Staphylococcus epidermidis | Significant growth inhibition nih.gov | Not specified |

Antifungal Activity Investigations

The 3,4-dihydroquinolin-2(1H)-one scaffold and its analogs have also been investigated for their antifungal properties. The naturally occurring derivative 8-hydroxy-3,4-dihydroquinolin-2(1H)-one exhibited inhibitory activity against the opportunistic fungal pathogen Candida albicans, showing a 7 mm zone of inhibition in agar (B569324) diffusion tests. researchgate.net

Research on structurally similar compounds provides further insight into the antifungal potential of this chemical class. For example, certain quinolinequinones have been reported to be as effective as the commercial antifungal drug Clotrimazole against Candida albicans. nih.gov Similarly, derivatives of the related 3,4-dihydroisoquinolin-1(2H)-one scaffold have shown potent activity against the oomycete phytopathogen Pythium recalcitrans. The proposed mechanism for this activity is the disruption of the pathogen's biological membrane systems. rsc.org While oomycetes are distinct from true fungi, their membrane structures share some similarities, suggesting a plausible mechanism for antifungal action.

Table 2: Antifungal Activity of 3,4-dihydroquinolin-2(1H)-one Derivatives and Related Scaffolds

| Compound / Derivative Class | Target Pathogen | Observed Activity / Potency | Proposed Mechanism of Action |

|---|---|---|---|

| 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one | Candida albicans | Weak growth inhibition (7 mm zone) researchgate.net | Not specified |

| Quinolonequinones | Candida albicans | Activity comparable to Clotrimazole nih.gov | Not specified |

Herbicidal Activity and Photosynthesis Inhibition

A significant area of investigation for quinolinone derivatives is their potential as herbicides. The primary mechanism for this activity is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govnih.gov HPPD is a critical enzyme in the plant biochemical pathway responsible for synthesizing plastoquinone (B1678516) and α-tocopherol. Plastoquinone is an essential cofactor for the biosynthesis of carotenoids.

Carotenoids play a vital role in protecting chlorophyll (B73375) within the photosynthetic apparatus from photo-oxidative damage. By inhibiting HPPD, the quinolinone derivatives prevent carotenoid production, leading to the degradation of chlorophyll and subsequent bleaching of the plant tissues, ultimately causing plant death. dntb.gov.ua This targeted inhibition of a key plant enzyme makes HPPD a prime target for modern herbicides. Triketone-quinoline hybrids have been designed and synthesized as potent HPPD inhibitors, demonstrating broad-spectrum herbicidal activity. nih.gov

Table 3: Herbicidal Activity Profile of Quinolinone Derivatives

| Compound Class | Molecular Target | Biochemical Effect | Physiological Outcome in Plants |

|---|---|---|---|

| Triketone-quinoline hybrids | 4-hydroxyphenylpyruvate dioxygenase (HPPD) nih.gov | Inhibition of plastoquinone and carotenoid biosynthesis dntb.gov.ua | Chlorophyll degradation, tissue bleaching, plant death nih.gov |

Molecular Targets and Signaling Pathways

Derivatives of this compound can interact with a diverse range of molecular targets, underscoring their broad biological relevance. As detailed in the preceding sections, these targets include key enzymes in pathogens and plants.

Bacterial DNA Gyrase B (GyrB): Inhibition of this enzyme is a key mechanism for the antibacterial activity of 4-hydroxy-2-quinolone derivatives against bacteria like MRSA. nih.gov

4-hydroxyphenylpyruvate dioxygenase (HPPD): This plant enzyme is the primary target for the herbicidal action of triketone-quinoline hybrids. nih.govnih.gov

Aldose Reductase (AKR1B1): Novel 3,4-dihydroquinolin-2(1H)-one derivatives have been designed as potent inhibitors of AKR1B1, an enzyme implicated in diabetic complications. nih.gov

Sigma-1 Receptors (σ1R): The 3,4-dihydro-2(1H)-quinolinone moiety has been incorporated into ligands designed to act as antagonists for the sigma-1 receptor, a target for developing novel analgesics. researchgate.net

Structure-Activity Relationships (SAR) from Biological Data

The biological activity of 3,4-dihydroquinolin-2(1H)-one derivatives is highly dependent on the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies have provided valuable insights for optimizing their potency against various targets.

For antibacterial activity, modifications on different parts of the quinolinone ring system significantly impact efficacy. In studies of the related 4(3H)-quinazolinones, systematic variations of the aromatic rings and linkers revealed that specific substitutions are crucial for potent activity against S. aureus. nih.govacs.org For quinolinequinones, the presence of an unbranched alkyl ester group (e.g., –COOCH₃ or –COOCH₂CH₃) was found to significantly enhance antibacterial activity against Gram-positive strains. nih.gov In the context of GyrB inhibition, the 4-hydroxy-2-quinolone fragment is considered essential for activity, with further modifications on an N-quinazolinone moiety leading to highly potent compounds. nih.gov

In the development of antioomycete agents, 3D-QSAR studies of 3,4-dihydroisoquinolin-1(2H)-one derivatives highlighted the critical importance of a carboxyl group at the C4 position for high potency. rsc.org

For herbicidal HPPD inhibitors, the SAR of triketone-quinoline hybrids indicates that the triketone moiety is essential for binding to the enzyme's active site, while substitutions on the quinoline ring can be modified to improve spectrum of activity and crop safety. nih.gov

Table 4: Summary of Structure-Activity Relationships (SAR) for Quinolinone Derivatives

| Biological Activity | Structural Feature | Effect on Activity |

|---|---|---|

| Antibacterial (Gram-positive) | Unbranched alkyl ester group on quinolinequinone core nih.gov | Significant enhancement |

| Antibacterial (GyrB Inhibition) | 4-hydroxy-2-quinolone fragment nih.gov | Essential for activity |

| Antioomycete | C4-carboxyl group on dihydroisoquinolin-1(2H)-one core rsc.org | Necessary for high potency |

Role As a Synthetic Scaffold and Intermediate in Advanced Chemical Synthesis

Precursor in the Synthesis of Pharmacologically Relevant Compounds

The 3,4-dihydro-2(1H)-quinolinone moiety is a key structural component in numerous pharmacologically active compounds, including several FDA-approved drugs. nih.gov Its unique structure is amenable to various chemical modifications, allowing for the development of derivatives with a broad spectrum of biological activities. Researchers have successfully utilized this scaffold to synthesize compounds with potential therapeutic applications, ranging from anticancer to neuroprotective agents. mdpi.comnih.gov

The synthesis of novel derivatives often involves substitutions at various positions of the quinolinone ring, leading to compounds with tailored pharmacological profiles. For instance, the development of 3,4-dihydroquinolin-2(1H)-one analogues has been a focus in the search for effective treatments for aggressive diseases like glioblastoma multiforme. researchgate.net These efforts highlight the importance of the quinolinone core in drug discovery and development. mdpi.comresearchgate.net

Below is a table summarizing some of the pharmacologically relevant compounds and derivatives based on the 3,4-dihydroquinolin-2(1H)-one scaffold:

| Compound/Derivative Class | Therapeutic Potential/Target | Research Findings |

| Dihydroquinolinone Sulfonamides | Anticancer (Tubulin Polymerization Inhibitors) | Certain derivatives exhibit strong inhibitory effects on the proliferation of cancer cell lines, such as HeLa cells. |

| 6-hydroxy-3,4-dihydroquinolin-2(1H)-one Analogues | Anticancer (VEGFR2 Inhibitors for Glioblastoma) | Novel analogues have shown high efficacy against glioblastoma cell lines, with strong interactions confirmed by molecular docking studies. researchgate.net |

| 1-Aryl-3,4-dihydroquinolin-2(1H)-one | Antiviral (HIV-1 Reverse Transcriptase Inhibitors) | These compounds have demonstrated improved antiviral activity against mutant viruses. mdpi.com |

| (+)-Scandine | Atherosclerosis Treatment | An alkaloid containing the dihydroquinolinone skeleton, used in the treatment of atherosclerosis. mdpi.com |

| (-)-Pinolinone | Antiviral (Epstein-Barr Virus) | This compound, isolated from a natural source, shows inhibitory effects on the activation of the Epstein-Barr virus. mdpi.com |

| Yaequinolones | General Toxicity | Extracted from Penicillium sp., these compounds have shown toxicity against brine shrimp. mdpi.com |

Building Block for Complex Heterocyclic Systems

The reactivity of the 3-Hydroxy-3,4-dihydroquinolin-2(1H)-one scaffold makes it an invaluable building block for the synthesis of more complex heterocyclic systems. nih.gov Its functional groups provide reactive sites for various chemical transformations, enabling the construction of fused and substituted heterocyclic structures.

Ring-opening and recyclization reactions are common strategies employed to expand the molecular complexity of the quinolinone core. For example, derivatives of 4-hydroxy-2-quinolone have been used as precursors in reactions with carbon nucleophiles to afford a variety of heterocyclic compounds. These reactions often proceed through intermediates that undergo subsequent cyclization to form new ring systems.

The following table illustrates the utility of the quinolinone scaffold in the synthesis of diverse heterocyclic systems:

| Starting Material | Reagent(s) | Resulting Heterocyclic System |